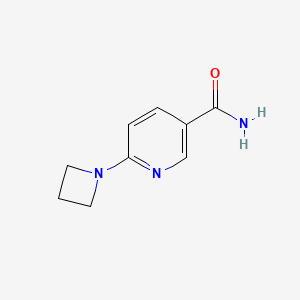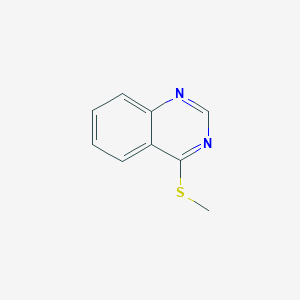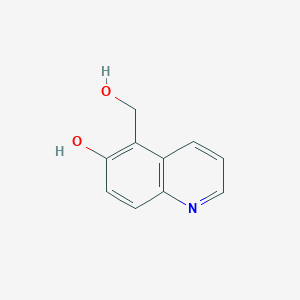
2-(Quinolin-2-YL)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinolin-2-YL)acetaldehyde is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The presence of the quinoline moiety in this compound makes it an important compound in various fields, including medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-YL)acetaldehyde can be achieved through several methods. One common method involves the reaction of 2-quinolinecarboxaldehyde with a suitable reagent to introduce the acetaldehyde group. For example, the reaction of 2-quinolinecarboxaldehyde with ethyl chloroacetate in the presence of a base such as sodium ethoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
2-(Quinolin-2-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the aldehyde group.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid.
Reduction: 2-(Quinolin-2-YL)ethanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-(Quinolin-2-YL)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 2-(Quinolin-2-YL)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents. The exact molecular pathways involved can vary depending on the specific derivative and its target .
相似化合物的比较
2-(Quinolin-2-YL)acetaldehyde can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxaldehyde: Similar structure but lacks the acetaldehyde group.
2-(Quinolin-2-YL)ethanol: Similar structure but has an alcohol group instead of an aldehyde group.
Quinoline-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its specific functional group, which allows it to undergo distinct chemical reactions and be used in unique applications .
属性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
2-quinolin-2-ylacetaldehyde |
InChI |
InChI=1S/C11H9NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,8H,7H2 |
InChI 键 |
HZYCUVLOBNNEKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15071175.png)





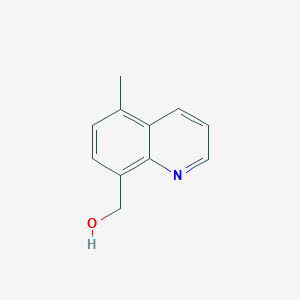
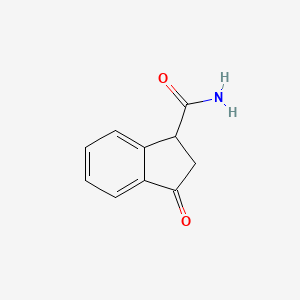

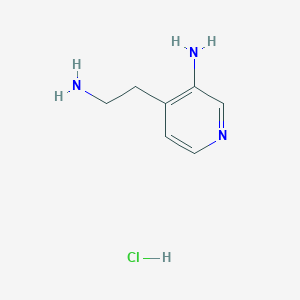
![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
